N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
CAS No.: 2549015-43-0
Cat. No.: VC11841882
Molecular Formula: C28H25ClN4O5S
Molecular Weight: 565.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549015-43-0 |
|---|---|
| Molecular Formula | C28H25ClN4O5S |
| Molecular Weight | 565.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C28H25ClN4O5S/c1-15-25-20(17(13-34)12-30-15)11-21-27(38-25)32-26(16-4-7-19(36-2)8-5-16)33-28(21)39-14-24(35)31-18-6-9-23(37-3)22(29)10-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) |
| Standard InChI Key | PSXJQUKWNWRIKK-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=C(C=C5)OC)Cl)CO |
| Canonical SMILES | CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=C(C=C5)OC)Cl)CO |
Introduction
The compound is a complex organic molecule featuring a triazatricyclo structure, which includes a sulfanyl group attached to an acetamide moiety. This structure suggests potential applications in pharmaceuticals or materials science due to its unique arrangement of functional groups.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the triazatricyclo core and the attachment of the sulfanyl and acetamide groups. Common methods might involve condensation reactions, nucleophilic substitutions, or cross-coupling reactions.
Potential Applications
Given its complex structure, this compound could have potential applications in:
-
Pharmaceuticals: The presence of multiple functional groups suggests it could interact with biological targets, making it a candidate for drug development.
-
Materials Science: Its unique structure might confer interesting optical or electrical properties.
Research Findings and Data
Since specific data on this compound is not available, research findings would typically focus on its synthesis, characterization, and potential biological or material properties. A hypothetical data table might include:
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | - | Mass Spectrometry |
| Melting Point | - | Differential Scanning Calorimetry (DSC) |
| Solubility | - | Solubility Tests in Various Solvents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume